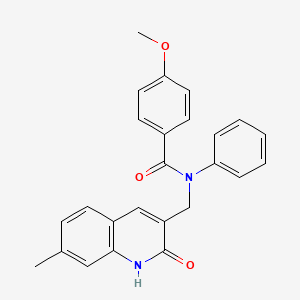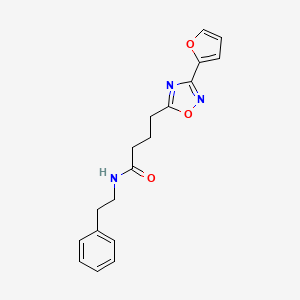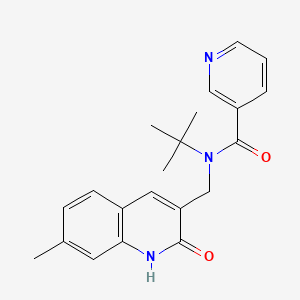
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that is commonly used as a reagent in organic synthesis. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate involves the binding of the compound to specific target proteins or enzymes. This binding inhibits the activity of the target molecule, leading to downstream effects such as the inhibition of cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. It has also been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate in lab experiments is its selectivity for specific target molecules. This allows researchers to study the effects of inhibiting specific enzymes or proteins without affecting other cellular processes. However, one limitation is that the compound may have off-target effects that are not fully understood, which could complicate experimental results.
Orientations Futures
There are several potential future directions for research involving methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and inflammation. Another area of interest is the study of the compound's mechanism of action and its interactions with target molecules, which could lead to the development of more selective and effective inhibitors. Finally, research could be conducted to identify new synthetic routes for the compound that are more efficient or environmentally friendly.
Méthodes De Synthèse
The synthesis of methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate can be achieved through a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate to yield the final product.
Applications De Recherche Scientifique
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
methyl 2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-10-15(2)19(16(3)11-14)25(22,23)20(13-18(21)24-4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHNOCXFRTJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)









